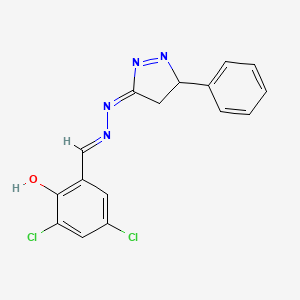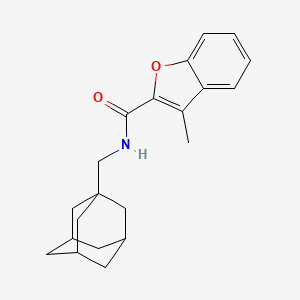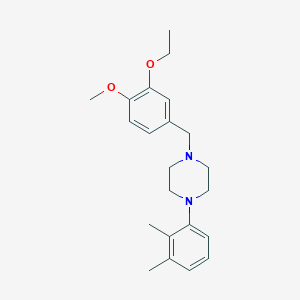![molecular formula C9H11N5O3 B6005584 4-[(6-oxo-6,7-dihydro-1H-purin-2-yl)amino]butanoic acid](/img/structure/B6005584.png)
4-[(6-oxo-6,7-dihydro-1H-purin-2-yl)amino]butanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(6-oxo-6,7-dihydro-1H-purin-2-yl)amino]butanoic acid is a chemical compound that belongs to the class of purine analogs. It is also known as 4-(N-purin-6-ylamino) butanoic acid or 6-N-purinyl-aminocaproic acid. This compound has gained significant attention in the field of scientific research due to its potential applications in various areas, including medicinal chemistry, biochemistry, and molecular biology.
Mécanisme D'action
The mechanism of action of 4-[(6-oxo-6,7-dihydro-1H-purin-2-yl)amino]butanoic acid involves its interaction with various enzymes and cellular pathways. It has been shown to inhibit the activity of reverse transcriptase, an enzyme that is essential for the replication of HIV. It does so by binding to the active site of the enzyme and preventing the incorporation of nucleotides into the growing viral DNA chain. It has also been found to inhibit the activity of ribonucleotide reductase, an enzyme that is required for the synthesis of DNA. Additionally, it has been shown to activate the p53 tumor suppressor pathway, which induces apoptosis in cancer cells.
Biochemical and Physiological Effects
4-[(6-oxo-6,7-dihydro-1H-purin-2-yl)amino]butanoic acid has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the replication of HIV by interfering with the reverse transcriptase enzyme. It has also been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. Furthermore, it has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In addition, it has been found to possess antioxidant properties, which can protect cells from oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 4-[(6-oxo-6,7-dihydro-1H-purin-2-yl)amino]butanoic acid is its potential applications in various areas of scientific research. It has been found to exhibit antiviral, antitumor, and anti-inflammatory properties, which make it a promising candidate for the development of new drugs. Furthermore, its synthesis method is relatively simple and yields a reasonable amount of product.
However, there are also some limitations associated with the use of 4-[(6-oxo-6,7-dihydro-1H-purin-2-yl)amino]butanoic acid in lab experiments. One of the main limitations is its low solubility in water, which can make it difficult to use in aqueous solutions. Additionally, its stability under different experimental conditions needs to be further investigated.
Orientations Futures
For the study of this compound include investigating its potential applications in the treatment of viral infections and cancer, elucidating its mechanism of action, and developing new synthetic methods for the production of this compound.
Méthodes De Synthèse
The synthesis of 4-[(6-oxo-6,7-dihydro-1H-purin-2-yl)amino]butanoic acid involves the reaction of adenine with 6-bromohexanoic acid in the presence of a base such as potassium carbonate. The reaction leads to the formation of a purine derivative, which is then treated with sodium nitrite and hydrochloric acid to produce 4-[(6-oxo-6,7-dihydro-1H-purin-2-yl)amino]butanoic acid. The overall yield of this synthesis method is around 30%.
Applications De Recherche Scientifique
4-[(6-oxo-6,7-dihydro-1H-purin-2-yl)amino]butanoic acid has been extensively studied for its potential applications in various areas of scientific research. One of the most significant applications is in the field of medicinal chemistry, where this compound has been found to exhibit antiviral, antitumor, and anti-inflammatory properties. It has been shown to inhibit the replication of human immunodeficiency virus (HIV) by interfering with the reverse transcriptase enzyme. It has also been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. Furthermore, it has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
Propriétés
IUPAC Name |
4-[(6-oxo-1,7-dihydropurin-2-yl)amino]butanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N5O3/c15-5(16)2-1-3-10-9-13-7-6(8(17)14-9)11-4-12-7/h4H,1-3H2,(H,15,16)(H3,10,11,12,13,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GELFVCNKWKOPLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N1)C(=O)NC(=N2)NCCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(6-Oxo-1,7-dihydropurin-2-yl)amino]butanoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[1-(2-fluorobenzyl)-2-(isopropylsulfonyl)-1H-imidazol-5-yl]-N-methyl-N-(2-pyrazinylmethyl)methanamine](/img/structure/B6005505.png)
![N-benzyl-N-methyl-1-[(2E)-3-phenyl-2-propenoyl]-3-piperidinamine](/img/structure/B6005510.png)
![2-[4-(3,5-dimethoxybenzyl)-1-(1-methyl-4-piperidinyl)-2-piperazinyl]ethanol](/img/structure/B6005514.png)



![N,1-diethyl-N-[(1'-methyl-1,4'-bipiperidin-4-yl)methyl]-2-piperidinecarboxamide](/img/structure/B6005545.png)
![2-{1-(3,5-dimethoxybenzyl)-4-[(2-methyl-1,3-thiazol-5-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B6005551.png)

![1-(4,6-dimethyl-2-pyrimidinyl)-3-methyl-4-(3-methylphenyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6005556.png)
![2-[(4-fluorophenyl)amino]-5-(4-hydroxybenzylidene)-1,3-thiazol-4(5H)-one](/img/structure/B6005569.png)
![2-benzyl-6-chloro-3-(4-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B6005575.png)
![4-{1-[(3-methyl-5,6-dihydro-1,4-dioxin-2-yl)carbonyl]-3-piperidinyl}morpholine](/img/structure/B6005587.png)
